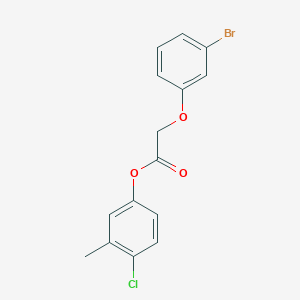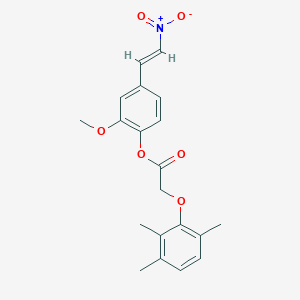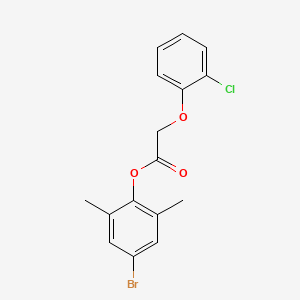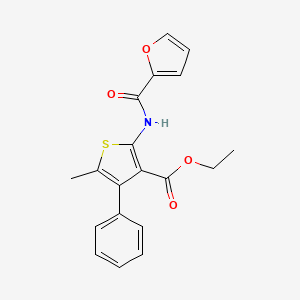![molecular formula C21H14N2O4S B3587527 [4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfanylacetate](/img/structure/B3587527.png)
[4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfanylacetate
概要
説明
[4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfanylacetate is an organic compound with a complex structure that includes a cyanophenyl group, a nitrophenyl group, and a sulfanylacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfanylacetate typically involves multi-step organic reactions. One common method includes the reaction of 4-cyanophenylboronic acid with 4-bromophenyl acetate in the presence of a palladium catalyst to form the biphenyl intermediate. This intermediate is then reacted with 2-nitrophenylthiol in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
[4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfanylacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its reactive functional groups.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of [4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfanylacetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The cyanophenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function.
類似化合物との比較
Similar Compounds
- Phenyl 4-nitrophenyl carbonate
- Phenyl 2,4-dinitrophenyl carbonate
- Dichloroaniline derivatives
Uniqueness
Compared to similar compounds, [4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfanylacetate has a unique combination of functional groups that allows for a diverse range of chemical reactions and applications. Its cyanophenyl and nitrophenyl groups provide distinct reactivity patterns, making it a valuable compound in research and industrial applications.
特性
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4S/c22-13-15-5-7-16(8-6-15)17-9-11-18(12-10-17)27-21(24)14-28-20-4-2-1-3-19(20)23(25)26/h1-12H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIZZHQFTGZVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SCC(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3587448.png)




![methyl 4-{[(4-bromo-2-tert-butylphenoxy)acetyl]oxy}benzoate](/img/structure/B3587479.png)




![4-cyclohexylphenyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate](/img/structure/B3587520.png)
![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl 4-methyl-3-nitrobenzoate](/img/structure/B3587537.png)
![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl 3-phenylpropanoate](/img/structure/B3587538.png)

